Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-

Description

Contextualization of Halogenated and Nitrated Benzene (B151609) Derivatives

Halogenated and nitrated benzene derivatives are fundamental building blocks in organic synthesis. google.comopenaccessjournals.com The introduction of halogen atoms (F, Cl, Br, I) and nitro groups (–NO₂) onto a benzene ring is typically achieved through electrophilic aromatic substitution. msu.edupharmaguideline.combyjus.com In this type of reaction, a strong electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.edu

The nitration of benzene, for instance, is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). pharmaguideline.combyjus.comlibretexts.org Halogenation often requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a sufficiently strong electrophile. pharmaguideline.combyjus.com

Substituents on the benzene ring profoundly influence its reactivity and the position of subsequent substitutions. msu.edu Both halogens and nitro groups are deactivating, meaning they make the aromatic ring less reactive towards further electrophilic substitution compared to benzene itself. msu.edu This is due to their electron-withdrawing nature. msu.edu However, they direct incoming electrophiles to different positions. Halogens are ortho-, para-directors, while the nitro group is a meta-director. When multiple substituents are present, their combined effects determine the final substitution pattern. libretexts.org These substituted benzenes serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. google.comopenaccessjournals.com

Structural Significance of the Sulfonyl Bridge in Aromatic Systems

The sulfonyl (–SO₂–) bridge is a key structural motif that imparts specific properties to diaryl sulfone molecules. nih.gov The sulfur atom in the sulfone group is in a high oxidation state, making the group strongly electron-withdrawing and geometrically tetrahedral. nih.gov This geometry prevents extended conjugation directly through the sulfur atom between the two aromatic rings it connects. nih.gov

The sulfonyl group's electron-withdrawing nature significantly influences the electronic properties of the attached aromatic rings, which can be exploited in various applications. nih.gov For example, in materials science, the sulfonyl group can function as an acceptor unit in molecules designed for applications in organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). nih.gov The presence of the sulfonyl bridge can lead to a desirable small energy gap between the singlet and triplet excited states, which is crucial for efficient light emission. nih.gov

Furthermore, the sulfonyl group can participate in non-covalent interactions, such as sulfonyl-π interactions, which can influence the conformation and crystal packing of molecules. nih.gov In medicinal chemistry, diaryl sulfones are recognized for a broad spectrum of biological activities. chemistryviews.orgnih.gov The sulfonyl group's ability to act as a hydrogen bond acceptor and its rigid, three-dimensional structure contribute to its role as a pharmacophore in various drug candidates. sdu.dk

Overview of Research Paradigms for Poly-functionalized Aromatic Compounds

The synthesis of poly-functionalized aromatic compounds, which contain multiple different substituent groups, presents significant challenges in organic chemistry. libretexts.org A primary goal is to control the regioselectivity of reactions to install functional groups at the desired positions on the aromatic ring. libretexts.org The order in which substituents are introduced is critical, as existing groups on the ring dictate the position of subsequent additions. libretexts.org

Researchers employ various strategies to achieve the desired substitution patterns. One common approach involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors to devise a viable synthetic route. libretexts.org This planning must account for the activating or deactivating and directing effects of each substituent. libretexts.org

Another powerful technique is the use of "blocking groups." masterorganicchemistry.com In this strategy, a reversible substituent, such as a sulfonic acid group (–SO₃H), is temporarily installed at a specific position to prevent reaction at that site. masterorganicchemistry.com After performing the desired reaction at another position, the blocking group is removed. masterorganicchemistry.com This allows for the synthesis of isomers that would be difficult to obtain through direct substitution. masterorganicchemistry.com The development of efficient and selective methods for the synthesis and functionalization of these complex molecules remains an active area of research, driven by their importance in creating new materials and therapeutic agents. openaccessjournals.com

Rationale and Scope of Academic Inquiry into Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-

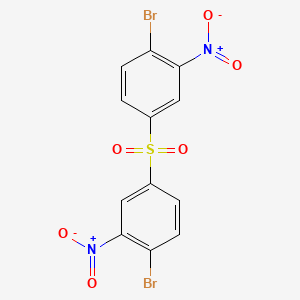

The compound Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- represents a highly functionalized diaryl sulfone. Academic inquiry into such a molecule would be driven by the desire to understand how the unique combination of its substituents—two bromo and two nitro groups on a diaryl sulfone core—influences its chemical, physical, and potentially biological properties.

The rationale for studying this specific compound lies in its potential as a specialized chemical intermediate or as a scaffold for new materials. The four electron-withdrawing groups (two bromo and two nitro) flanking the strongly electron-withdrawing sulfonyl bridge create a molecule with a highly electron-deficient aromatic system. This electronic structure could lead to interesting properties, such as enhanced thermal stability or specific photophysical characteristics, making it a candidate for high-performance polymers or electronic materials.

Research into this compound would likely focus on several key areas:

Synthesis and Characterization: Developing an efficient synthetic route to produce the compound with high purity and characterizing its structure and properties using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Studies: Investigating its reactivity in further chemical transformations. The bromo- and nitro- groups are potential sites for nucleophilic aromatic substitution, offering pathways to introduce new functional groups and build more complex molecular architectures.

Materials Science Applications: Exploring its potential use as a monomer or additive in the creation of new polymers or other materials, leveraging its expected high thermal stability and unique electronic properties.

The table below summarizes the key functional groups and the core structure of the title compound, providing a basis for understanding its chemical nature.

| Component | Type | Key Properties |

| Benzene Rings | Aromatic Core | Provides a stable scaffold for functionalization. |

| Sulfonyl Bridge (–SO₂–) | Connecting Group | Strongly electron-withdrawing; imparts a fixed, non-planar geometry between the rings. nih.gov |

| Bromo Substituents (–Br) | Halogen Group | Electron-withdrawing; ortho-, para-directing in electrophilic substitution; can act as a leaving group in nucleophilic substitution. |

| Nitro Substituents (–NO₂) | Nitro Group | Strongly electron-withdrawing; meta-directing in electrophilic substitution; can be reduced to an amino group. msu.edu |

Due to the presence of multiple reactive sites and strong electron-withdrawing groups, the academic inquiry into Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- would contribute to the fundamental understanding of structure-property relationships in poly-functionalized aromatic systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

75853-45-1 |

|---|---|

Molecular Formula |

C12H6Br2N2O6S |

Molecular Weight |

466.06 g/mol |

IUPAC Name |

1-bromo-4-(4-bromo-3-nitrophenyl)sulfonyl-2-nitrobenzene |

InChI |

InChI=1S/C12H6Br2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |

InChI Key |

ZXHVTJZZCMLREU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of Benzene, 1,1 Sulfonylbis 4 Bromo 3 Nitro

Electrophilic Aromatic Substitution Mechanisms on Halo-Nitro-Substituted Benzenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, though it is significantly slower on deactivated rings. libretexts.org The presence of multiple electron-withdrawing groups, such as nitro and sulfonyl groups, makes the benzene rings in the title compound highly electron-deficient and thus less reactive towards electrophiles. openstax.org

The general mechanism for EAS proceeds in two main steps:

Formation of a Carbocation Intermediate : An electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commsu.edu This step is typically the rate-determining step.

Deprotonation : A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. byjus.commsu.edu

Substituents already present on the ring dictate the position of the incoming electrophile. Activating groups donate electron density to the ring, stabilizing the arenium ion, and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density, destabilizing the carbocation, and, with the exception of halogens, direct incoming electrophiles to the meta position. openstax.orglibretexts.org

| Substituent Group | Effect on Reactivity | Directing Influence | Classification Example |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Meta-directing deactivator openstax.org |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta | Meta-directing deactivator libretexts.org |

| -Br, -Cl (Halogens) | Deactivating | Ortho, Para | Ortho-, para-directing deactivator openstax.orglibretexts.org |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Ortho-, para-directing activator openstax.org |

| -CH₃ (Alkyl) | Activating | Ortho, Para | Ortho-, para-directing activator libretexts.org |

Nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). uomustansiriyah.edu.iq The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.comlibretexts.org

Mechanism of Nitronium Ion Formation: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

For a halo-nitro-substituted benzene, such as one of the rings in the title compound, the existing substituents govern the regioselectivity of further nitration. The powerful sulfonyl and nitro groups strongly deactivate the ring, making further nitration difficult. The bromine atom, while also deactivating, directs ortho- and para-. However, the positions ortho and para to the bromine are already occupied or sterically hindered. The directing effects of the existing groups would conflict, but the powerful meta-directing influence of the nitro and sulfonyl groups would likely dominate, directing any potential (and likely very slow) substitution to the position meta to them.

Electrophilic bromination introduces a bromine atom onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂), making it a more potent electrophile. byjus.comuomustansiriyah.edu.iq

Mechanism of Electrophile Generation: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

The polarized bromine is then attacked by the aromatic ring. In the context of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-], the benzene rings are already heavily substituted and deactivated. The bromine atom is an ortho-, para-director, while the nitro group is a meta-director. khanacademy.org When considering the synthesis of a related compound, 4-bromo-3-nitrobenzoic acid, a common strategy involves nitrating 4-bromobenzoic acid. quora.comquora.com This suggests that the directing effect of the bromine atom can be overcome by a strongly deactivating group, leading to substitution at the meta position relative to the deactivating group and ortho to the bromine. Attempting further bromination on the title compound would be exceptionally challenging due to the severe deactivation of the rings.

Nucleophilic Aromatic Substitution (SNAr) Pathways Enabled by Electron-Withdrawing Groups

While electrophilic attack is disfavored, the electron-deficient nature of the rings in Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] makes them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is viable when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. nih.gov

The SNAr mechanism is a two-step addition-elimination process: nih.gov

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This is the rate-determining step.

Elimination of the Leaving Group : The leaving group departs, and the aromaticity of the ring is restored.

The nitro group is a powerful activator for SNAr reactions. Its strong electron-withdrawing ability (both by induction and resonance) is crucial for stabilizing the negatively charged Meisenheimer complex. uomustansiriyah.edu.iqwikipedia.org When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. youtube.comyoutube.com In the title compound, the nitro group is ortho to the bromine atom, a prime arrangement for activating the ring toward nucleophilic attack at the carbon bearing the bromine. The sulfonyl group, also strongly electron-withdrawing, further enhances this activation.

The bromine atom on each ring of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] serves as a good leaving group. In the presence of a strong nucleophile (e.g., alkoxides, amines), an SNAr reaction can occur where the nucleophile displaces the bromide ion.

The reaction proceeds via the formation of a Meisenheimer complex, which is stabilized by the ortho-nitro group and the para-sulfonyl group. The subsequent departure of the bromide ion is rapid, leading to the formation of the substituted product and restoring the aromatic system. The rate of this reaction is highly dependent on the strength of the nucleophile and the ability of the substituents to stabilize the anionic intermediate.

| Feature | Description | Relevance to Target Compound |

|---|---|---|

| Substrate Requirement | Aromatic ring with a good leaving group and strong electron-withdrawing groups (EWGs). wikipedia.org | The compound has bromo (leaving group) and nitro/sulfonyl (EWGs). |

| EWG Position | EWGs must be ortho and/or para to the leaving group for effective stabilization. nih.gov | The nitro group is ortho and the sulfonyl group is para to the bromine. |

| Intermediate | Formation of a resonance-stabilized Meisenheimer complex. youtube.comyoutube.com | The negative charge of the intermediate is well-stabilized by the nitro and sulfonyl groups. |

| Mechanism Type | Addition-Elimination. nih.gov | Nucleophilic addition is the slow step, followed by fast elimination of the bromide. |

Radical Reaction Pathways and Their Impact on Selectivity

Radical reactions offer another potential mechanistic pathway. Nitro-containing compounds are known to be involved in various radical transformations. rsc.org Furthermore, studies on diphenyl sulfone derivatives have shown that they can form intramolecular dimer radical ions upon pulse radiolysis. nih.gov

The formation of a radical anion of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] could occur through the capture of a solvated electron. The stability of such a radical anion would be significant due to the positive electron affinity conferred by the inductive effect of the sulfonyl group and the presence of the nitro groups. nih.gov Research indicates that for diphenyl sulfones, an excess electron can be delocalized over the phenyl rings and the d-orbitals of the sulfur atom, leading to a stabilized dimer radical anion. nih.gov

These radical intermediates could potentially initiate a substitution reaction via an Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) mechanism. This pathway, distinct from SNAr, involves a chain reaction mechanism initiated by electron transfer. While less common, the presence of both nitro and sulfonyl groups could facilitate the initial electron capture step, making radical pathways a plausible, albeit complex, aspect of the compound's reactivity profile that could influence product selectivity under specific reaction conditions.

Mechanistic Aspects of Sulfone Bond Formation

The formation of the central sulfonyl bridge in Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] is a key step in its synthesis. This typically occurs through an electrophilic aromatic substitution (S_EAr) reaction, a cornerstone of aromatic chemistry. The synthesis can be envisioned as a two-stage process: the formation of a sulfonyl precursor and its subsequent reaction with a second aromatic ring.

One plausible pathway involves the sulfonation of a substituted benzene ring, followed by the formation of the diaryl sulfone. The initial step would be the sulfonation of a suitable starting material, such as 1-bromo-2-nitrobenzene (B46134). The electrophile in this reaction is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺), generated from concentrated sulfuric acid. The aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. The subsequent loss of a proton from the carbon atom bearing the sulfonyl group restores the aromaticity, yielding the corresponding benzenesulfonic acid derivative.

The second stage involves the reaction of this sulfonic acid derivative (or its corresponding sulfonyl chloride) with another molecule of 1-bromo-2-nitrobenzene to form the diaryl sulfone. This can be achieved through a Friedel-Crafts-type reaction. If a sulfonyl chloride is used, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically employed to increase the electrophilicity of the sulfonyl group. The Lewis acid coordinates with the oxygen atoms of the sulfonyl chloride, making the sulfur atom more susceptible to nucleophilic attack by the second aromatic ring. The mechanism again proceeds through the formation of a Wheland intermediate, followed by deprotonation to yield the final diaryl sulfone product.

The regiochemistry of the substitution is dictated by the directing effects of the substituents already present on the aromatic rings. In the case of 1-bromo-2-nitrobenzene, both the bromo and the nitro groups are deactivating and meta-directing. However, the directing effects of multiple substituents must be considered collectively to predict the final substitution pattern.

Kinetic Studies of Reaction Rates and Intermediate Formation

Kinetic studies are essential for elucidating the detailed mechanism of a reaction, including the identification of the rate-determining step and the detection of transient intermediates. For the formation of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-], kinetic investigations would focus on the rates of the individual electrophilic aromatic substitution steps.

In a typical electrophilic aromatic sulfonation, the formation of the Wheland intermediate is the slow, rate-determining step. This is because this step involves the disruption of the stable aromatic system, which has a high activation energy. The subsequent deprotonation to restore aromaticity is a fast process.

The rate of the reaction can be monitored by measuring the disappearance of the reactants or the appearance of the product over time, often using spectroscopic techniques such as UV-Vis or NMR spectroscopy. The influence of various factors on the reaction rate can provide valuable mechanistic insights. For instance, the effect of reactant concentrations can establish the order of the reaction with respect to each reactant.

The study of temperature effects on the reaction rate allows for the determination of activation parameters, such as the activation energy (Ea), which provides a measure of the energy barrier that must be overcome for the reaction to occur.

Hypothetical Kinetic Data for the Formation of a Diaryl Sulfone

| Experiment | [Aryl Sulfonyl Chloride] (M) | [1-bromo-2-nitrobenzene] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

This table is for illustrative purposes only and does not represent actual experimental data.

The formation of intermediates, such as the Wheland intermediate, can sometimes be observed directly or trapped using spectroscopic techniques at low temperatures or through the use of specialized analytical methods. The characterization of these transient species provides direct evidence for the proposed reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1,1 Sulfonylbis 4 Bromo 3 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of Benzene (B151609), 1,1'-sulfonylbis[4-bromo-3-nitro-. The symmetrical nature of the molecule simplifies the spectra to some extent, with each phenyl ring presenting an analogous, yet complex, pattern of signals due to the specific arrangement of its substituents.

High-Resolution ¹H NMR for Proton Environment Analysis

The proton NMR spectrum is anticipated to display a characteristic set of signals for the three aromatic protons on each equivalent benzene ring. The chemical shifts are significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonyl (-SO₂) and nitro (-NO₂) groups, and the electronegativity of the bromine atom. This typically shifts the proton resonances to a lower field (higher ppm values) compared to unsubstituted benzene.

The proton adjacent to the nitro group (H-2) is expected to be the most deshielded due to the combined anisotropic and inductive effects of the nitro and sulfonyl groups. The proton situated between the bromine atom and the sulfonyl group (H-5) would also experience significant deshielding. The proton ortho to the bromine atom (H-6) would be least deshielded among the three. The coupling between these protons would result in a distinct splitting pattern, likely composed of doublets and a doublet of doublets, allowing for unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.3 - 8.6 | d | ~2-3 |

| H-5 | 8.0 - 8.2 | dd | ~8-9 and ~2-3 |

| H-6 | 7.8 - 8.0 | d | ~8-9 |

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Six distinct signals are expected for the six unique carbon atoms in each aromatic ring. The chemical shifts are dictated by the nature of the attached substituents.

The carbon atom bonded to the sulfonyl group (C-1) and the carbon bearing the nitro group (C-3) are expected to be significantly deshielded. Conversely, the carbon atoms in the ortho and para positions relative to the electron-withdrawing groups will also show characteristic shifts. The carbon atom attached to the bromine (C-4) will have its chemical shift influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso-Sulfonyl) | 140 - 145 |

| C-2 | 125 - 130 |

| C-3 (ipso-Nitro) | 148 - 152 |

| C-4 (ipso-Bromo) | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 135 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Cross-peaks would be expected between H-5 and H-6, and a weaker cross-peak might be observed between H-2 and H-6, confirming their spatial proximity and coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-5, C-6).

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. For Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-, ssNMR could be used to study polymorphism, which is the existence of different crystalline forms. Different polymorphs would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. Furthermore, ssNMR can distinguish between crystalline and amorphous forms of the compound, providing information on long-range order.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecular polarizability. libretexts.org

Characteristic Vibrations of Sulfonyl, Nitro, and Bromo Functional Groups

The IR and Raman spectra of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- are dominated by the characteristic vibrations of its key functional groups.

Sulfonyl Group (-SO₂): The sulfonyl group is characterized by strong absorption bands in the IR spectrum. cdnsciencepub.com The asymmetric stretching vibration (ν_as(SO₂)) typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration (ν_s(SO₂)) is found between 1140-1180 cm⁻¹. acs.orgmdpi.comresearchgate.net These bands are often strong in both IR and Raman spectra.

Nitro Group (-NO₂): Aromatic nitro compounds exhibit two strong, characteristic stretching bands. slideshare.net The asymmetric stretch (ν_as(NO₂)) is typically observed in the 1500-1560 cm⁻¹ region, and the symmetric stretch (ν_s(NO₂)) appears in the 1330-1390 cm⁻¹ range. researchgate.netmdpi.com These are usually very intense in the IR spectrum.

Bromo Group (C-Br): The carbon-bromine stretching vibration (ν(C-Br)) is found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring. This vibration is often more prominent in the Raman spectrum.

In addition to these, characteristic bands for the aromatic ring, such as C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region, would also be present.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong | Medium-Strong |

| Symmetric Stretch | 1140 - 1180 | Strong | Strong | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Very Strong | Medium |

| Symmetric Stretch | 1330 - 1390 | Very Strong | Strong | |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 | Medium-Weak | Strong |

| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium | Medium |

| C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

Analysis of Aromatic Ring Modes

The vibrational modes of the aromatic rings in Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] provide a detailed fingerprint of its substitution pattern. Both Infrared (IR) and Raman spectroscopy are instrumental in identifying the characteristic vibrations of the benzene rings, which are influenced by the presence of bromo, nitro, and sulfonyl groups.

Key aromatic ring vibrations and their expected spectral regions are summarized below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching | 3100 - 3000 | Vibrations of the carbon-hydrogen bonds on the aromatic rings. |

| C=C stretching | 1625 - 1400 | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene rings. The presence of multiple bands in this region can be indicative of the substitution pattern. |

| In-plane C-H bending | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the aromatic ring. |

| Out-of-plane C-H bending | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic ring. The specific frequencies are highly characteristic of the number and position of substituents. |

| Ring breathing modes | ~1000 | A symmetric radial expansion and contraction of the benzene ring. |

The presence of the electron-withdrawing nitro (NO₂) and sulfonyl (SO₂) groups, as well as the halogen (Br) substituent, significantly influences the frequencies and intensities of these modes. For instance, the strong electron-withdrawing nature of the nitro group can lead to shifts in the C=C stretching frequencies and an increase in the intensity of certain IR bands.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-].

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of the compound, allowing for the unambiguous determination of its elemental composition. For Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-], with a molecular formula of C₁₂H₆Br₂N₂O₆S, the expected exact mass can be calculated with high precision. This technique is crucial for confirming the identity of the synthesized molecule and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the parent molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are generated. The analysis of these fragments provides valuable structural information. For Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-], characteristic fragmentation patterns would likely involve the cleavage of the C-S and S-O bonds of the sulfonyl group, as well as the loss of the nitro groups. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

A plausible fragmentation pathway might include the following steps:

Loss of a nitro group (NO₂) from the parent ion.

Cleavage of the sulfonyl bridge, leading to the formation of bromonitrophenyl fragments.

Subsequent fragmentation of these primary fragments.

Ionization Techniques for Complex Molecules

Due to the complexity and relatively low volatility of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-], soft ionization techniques are generally preferred to minimize fragmentation in the ion source and preserve the molecular ion. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable methods for this type of molecule. ESI is particularly effective for polar compounds and can be readily coupled with liquid chromatography for sample purification prior to mass analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-].

Investigation of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro groups. The presence of the sulfonyl group, which can act as a conjugative bridge between the two substituted phenyl rings, and the strong electron-withdrawing nitro groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted diphenyl sulfone. This shift is indicative of an extended π-electron system and a smaller HOMO-LUMO energy gap. The bromo substituents may also contribute to a slight red shift. The molar absorptivity (ε) of these transitions provides information about the probability of the electronic transitions.

| Transition Type | Expected Wavelength Range (nm) | Chromophores |

| π → π | 250 - 350 | Aromatic rings, influenced by nitro and sulfonyl groups. |

| n → π | 300 - 400 | Nitro groups (typically weaker absorption). |

Further studies on the fluorescence or phosphorescence properties (emission studies) could provide additional information about the excited state dynamics of the molecule, although many nitroaromatic compounds are known to be non-emissive or weakly emissive due to efficient non-radiative decay pathways.

Scientific Data Unavailable for Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-

Comprehensive searches of available scientific literature and chemical databases have revealed a lack of specific experimental data for the chemical compound Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- . Consequently, detailed information regarding its advanced spectroscopic characterization and structural elucidation, as outlined in the requested article structure, is not available at this time.

The requested sections and subsections require specific research findings that are not present in the public domain for this particular compound. These include:

X-ray Crystallography for Precise Three-Dimensional Structure Determination:There is no published single-crystal X-ray diffraction data for this compound. Therefore, information on its specific molecular conformation, crystal packing, and intermolecular interactions such as π-π stacking, halogen bonding, or hydrogen bonding is not known.

Polymorphism and Solid-State Structural Variations:In the absence of crystallographic studies, there is no information regarding the existence of polymorphs or any solid-state structural variations for Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-.

While data exists for structurally related compounds containing bromo, nitro, and sulfonylbenzene moieties, these findings cannot be directly extrapolated to describe the specific properties of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- without dedicated experimental investigation. Adherence to scientific accuracy and the strict constraints of the request preclude the generation of an article based on speculation or data from different molecules.

Further experimental research, including synthesis, purification, and subsequent spectroscopic and crystallographic analysis, would be required to generate the data necessary to fulfill the requested article outline.

Theoretical and Computational Chemistry Investigations of Benzene, 1,1 Sulfonylbis 4 Bromo 3 Nitro

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for rationalizing the chemical reactivity and electronic properties of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Following geometric optimization, the energies of the molecular orbitals are calculated. The HOMO represents the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor.

The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.comnih.gov For nitro-substituted aromatic compounds, this gap is typically reduced, indicating increased reactivity. semanticscholar.orgmdpi.com

Below is a table of representative FMO energies and related electronic properties derived from DFT calculations on analogous nitroaromatic compounds. The values for Benzene (B151609), 1,1'-sulfonylbis[4-bromo-3-nitro- would be expected to fall within a similar range.

| Parameter | Exemplary Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -4.0 to -7.0 | Electron-donating ability (Ionization Potential) |

| ELUMO | -2.3 to -3.5 | Electron-accepting ability (Electron Affinity) |

| HOMO-LUMO Gap (ΔE) | 1.7 to 4.0 | Chemical Reactivity & Kinetic Stability |

| Hardness (η) | ~0.85 to 2.0 | Resistance to change in electron distribution |

| Electrophilicity (ω) | High | Propensity to accept electrons |

Note: Data are illustrative, based on reported values for similar nitroaromatic and bromo-substituted heterocyclic compounds. semanticscholar.orgnih.gov

Beyond the energies, the spatial distribution of the HOMO and LUMO provides profound insight into reactivity.

LUMO: In a molecule like Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-, the strong electron-withdrawing nature of the nitro groups (-NO₂) and the sulfonyl group (-SO₂-) would cause the LUMO to be predominantly localized on the two nitro-substituted benzene rings. This indicates that these aromatic rings are the primary sites for nucleophilic attack.

HOMO: The HOMO would likely be distributed over the phenyl rings, but potentially with significant contributions from the p-orbitals of the bromine atoms and the sulfonyl group. The precise distribution would determine the most likely sites for electrophilic attack.

The analysis of these orbitals allows for the prediction of how the molecule will interact with other chemical species, guiding the understanding of its reaction mechanisms. The HOMO-LUMO gap, along with derived quantities like chemical hardness and the electrophilicity index, provides a quantitative measure of the molecule's stability and electron-accepting power. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a fundamental tool to dissect the electronic structure of a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. For Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-, an NBO analysis would be crucial in quantifying the nature of the chemical bonds and the extent of delocalization and hyperconjugative interactions.

The analysis would likely reveal strong polar covalent bonds between the sulfur and oxygen atoms of the sulfonyl group, characterized by significant charge separation. The carbon-sulfur bonds would also exhibit polarity. The bromine and nitro substituents introduce significant electronic perturbations. The bromine atom, being highly electronegative, would polarize the C-Br bond. The nitro group is a strong electron-withdrawing group, and NBO analysis would quantify the delocalization of electron density from the benzene rings to the nitro groups.

Molecular Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure and flexibility of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- are critical determinants of its physical and chemical properties. Molecular dynamics (MD) simulations offer a computational microscope to explore the conformational landscape of the molecule over time.

Exploration of Conformational Isomers and Energy Minima

The diphenyl sulfone core allows for considerable conformational freedom due to the rotation around the sulfur-carbon bonds. MD simulations would map the potential energy surface of the molecule, identifying stable conformational isomers and the energy barriers between them. The bulky and electronegative bromo and nitro substituents would impose significant steric and electrostatic constraints on the accessible conformations. It is anticipated that the lowest energy conformations would involve a twisted arrangement of the two phenyl rings to minimize steric hindrance between the ortho-nitro groups and the sulfonyl oxygens. The dihedral angles between the planes of the two benzene rings would be a key parameter to characterize these conformers.

Simulations of Molecular Aggregation and Self-Assembly

In the condensed phase, intermolecular forces govern how molecules of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- interact with each other. MD simulations can predict the nature and strength of these interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings. The presence of multiple polar groups (sulfonyl and nitro) and halogen atoms suggests that electrostatic interactions will play a major role in molecular aggregation. Simulations could reveal the formation of specific packing motifs and self-assembled structures in the solid state or in solution. Understanding these aggregation behaviors is crucial for predicting material properties. Research on related compounds has highlighted the importance of π-π stacking and other weak intermolecular interactions in their crystal structures. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-, density functional theory (DFT) calculations would be the method of choice for this purpose.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data if available, or serve as a reference for future experimental work. The chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is significantly influenced by the electron-withdrawing nitro and sulfonyl groups and the electronegative bromine atoms. For instance, the protons and carbons on the benzene rings would exhibit downfield shifts due to the deshielding effect of these substituents.

Predicted vibrational frequencies from DFT calculations correspond to the infrared (IR) and Raman spectra. These calculations would identify the characteristic vibrational modes of the functional groups present in the molecule, such as the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, the N-O stretching modes of the nitro groups, and the C-Br stretching modes. The NIST WebBook provides experimental IR spectra for related compounds like Benzene, 1,1'-sulfonylbis[4-chloro-, which can serve as a basis for comparison. nih.gov

Table 1: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value Range | Notes |

| ¹H NMR | ||

| Aromatic Protons | δ 7.5 - 8.5 ppm | The exact shifts would depend on the specific substitution pattern and conformational effects. Protons ortho and para to the nitro group would be the most deshielded. |

| ¹³C NMR | ||

| Aromatic Carbons | δ 120 - 150 ppm | Carbons attached to the sulfonyl group, bromine, and nitro groups would show distinct chemical shifts reflecting the local electronic environment. |

| IR Frequencies | ||

| S=O Stretch (asymmetric) | 1300 - 1350 cm⁻¹ | Characteristic strong absorption for sulfonyl groups. |

| S=O Stretch (symmetric) | 1150 - 1180 cm⁻¹ | Characteristic strong absorption for sulfonyl groups. |

| N-O Stretch (asymmetric) | 1500 - 1560 cm⁻¹ | Strong absorption typical for aromatic nitro compounds. |

| N-O Stretch (symmetric) | 1335 - 1370 cm⁻¹ | Strong absorption typical for aromatic nitro compounds. |

| C-Br Stretch | 500 - 650 cm⁻¹ | Weaker absorption in the fingerprint region. |

Note: These are illustrative values based on typical ranges for the respective functional groups and are not the result of specific calculations for the title compound.

Reaction Mechanism Elucidation through Transition State Theory Calculations

Understanding the reactivity of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- is essential for predicting its chemical behavior. Transition state theory calculations, often performed using DFT methods, can elucidate the mechanisms of potential reactions by identifying the transition state structures and calculating the activation energies.

Given the presence of electron-withdrawing groups, the benzene rings are deactivated towards electrophilic aromatic substitution. However, they would be activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly deactivating nitro and sulfonyl groups. The bromine atoms could potentially be displaced by strong nucleophiles.

Transition state calculations could model the reaction pathway for such a substitution, providing detailed information about the geometry of the transition state and the energy profile of the reaction. This would allow for a quantitative assessment of the reaction kinetics and the feasibility of different reaction pathways. For example, the mechanism of nucleophilic attack on the carbon bearing the bromine atom could be investigated, and the calculated activation energy would provide an estimate of the reaction rate. The study of related bromo-nitro aromatic compounds often involves investigating their reactivity in substitution reactions. nih.gov

Advanced Material Science Applications of Benzene, 1,1 Sulfonylbis 4 Bromo 3 Nitro and Its Derivatives

Polymer Chemistry: Design and Synthesis of High-Performance Polysulfones

The design of high-performance polysulfones hinges on the chemical structure of the monomers employed. The incorporation of specific functional groups can significantly influence the final properties of the polymer, such as its glass transition temperature, solubility, and optical characteristics.

The synthesis of polysulfones typically involves the polycondensation of a dihalodiphenyl sulfone monomer with a bisphenol salt. google.com In the case of Benzene (B151609), 1,1'-sulfonylbis[4-bromo-3-nitro-, the bromine atoms are highly activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro groups at the ortho positions. This enhanced reactivity could allow for polymerization with a wide range of bisphenols to create a family of novel poly(ether sulfone)s.

Commonly used bisphenols for such polymerizations include:

Bisphenol A

Bisphenol AF

Bisphenol S

4,4'-Biphenol epo.org

The selection of the bisphenol comonomer is crucial in tailoring the final properties of the polysulfone.

The primary mechanism for the synthesis of polysulfones from Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- would be nucleophilic aromatic substitution (SNAr) polymerization. researchgate.net This process involves the reaction of the activated dihalide monomer with a bisphenate, which is the salt of a bisphenol formed by reaction with a base like potassium carbonate. nih.gov

The polymerization is typically carried out in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), at elevated temperatures, often between 150°C and 220°C. google.comnih.gov An azeotroping agent, such as toluene, is commonly used to remove water generated during the in-situ formation of the bisphenate, ensuring a high degree of polymerization. nih.gov

The reaction rate is significantly influenced by the electron-withdrawing strength of the activating groups on the dihalide monomer. The two nitro groups in Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- would be expected to lead to very high reaction rates, potentially allowing for lower polymerization temperatures or shorter reaction times compared to less activated monomers like 4,4'-dichlorodiphenyl sulfone. nih.gov

Table 1: Typical Process Parameters for Polysulfone Synthesis by Nucleophilic Aromatic Substitution

| Parameter | Typical Range | Purpose |

| Monomers | Dihalodiphenyl sulfone, Bisphenol | Building blocks of the polymer chain |

| Solvent | NMP, DMAc, Sulfolane | To dissolve monomers and the resulting polymer |

| Base | K₂CO₃, Na₂CO₃ | To form the bisphenate nucleophile |

| Temperature | 150 - 220 °C | To provide activation energy for the reaction |

| Azeotroping Agent | Toluene, Xylene | To remove water and drive the reaction to completion |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent side reactions and polymer degradation |

The incorporation of the 1,1'-sulfonylbis[4-bromo-3-nitro-benzene moiety into a polysulfone backbone would be expected to impart several key properties to the resulting polymer.

Glass Transition Temperature (Tg): The bulky nitro groups would restrict segmental motion of the polymer chains, leading to a high glass transition temperature. researchgate.net This would translate to good dimensional stability and retention of mechanical properties at elevated temperatures.

Solubility: The nitro groups, being polar, could enhance the solubility of the polymer in polar organic solvents. This is an important consideration for processing and fabrication of films and membranes from solution. researchgate.net

Mechanical Properties: The rigid structure would likely result in a high-modulus, high-strength material. However, the increased rigidity might also lead to brittleness. Copolymerization with more flexible bisphenols could be a strategy to enhance toughness. usm.edu

Optical Properties: The presence of nitroaromatic moieties would likely impart a yellowish color to the polymer and could lead to interesting non-linear optical properties.

Table 2: Expected Influence of Structural Components on Polysulfone Properties

| Structural Feature | Expected Property Influence |

| Diphenyl Sulfone Group | High thermal stability, chemical resistance, high strength |

| Ether Linkages | Chain flexibility, processability |

| Bromo Substituents | Potential for post-polymerization modification, flame retardancy |

| Nitro Substituents | Increased glass transition temperature, altered solubility, potential for charge transfer interactions |

Optoelectronic and Electronic Materials

The unique electronic structure of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- and its derivatives suggests potential applications in the field of optoelectronics.

Diphenyl sulfone derivatives are being explored as host materials and emitters in OLEDs, particularly for blue light emission. bohrium.commdpi.com The sulfonyl group acts as an electron-accepting unit, and when combined with electron-donating moieties, can lead to materials with high triplet energies and thermally activated delayed fluorescence (TADF), a mechanism that can enable 100% internal quantum efficiency in OLEDs. mdpi.comresearchgate.net

While Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- itself is strongly electron-withdrawing, it could be chemically modified to create materials for OLEDs. For instance, the bromine atoms could be replaced with electron-donating groups through cross-coupling reactions. The resulting donor-acceptor-donor type molecules could be investigated as TADF emitters. The high glass transition temperature of polymers derived from this monomer could also be advantageous for the morphological stability of OLED devices. mdpi.com

The electron-deficient nature of the Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- unit suggests that polymers incorporating this moiety could exhibit n-type (electron-transporting) semiconductor behavior. The sulfonyl group and the nitro groups are strong electron-withdrawing functionalities that can facilitate the transport of electrons.

In the context of polymer-based electronics, materials with good electron mobility are less common than their p-type (hole-transporting) counterparts. Therefore, polysulfones derived from this monomer could be of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as electron-transporting layers in multilayer electronic devices. The charge transport properties would be highly dependent on the polymer's molecular weight, purity, and solid-state packing. The introduction of such highly polar and electron-withdrawing units could lead to strong intermolecular interactions, which would influence the morphology and charge transport pathways in thin films. mdpi.com

Dielectric Properties in Advanced Electronic Devices

The dielectric properties of materials are critical for the performance of advanced electronic devices, including capacitors, transistors, and high-frequency circuits. For a material to be suitable as a dielectric, it should possess a high dielectric constant (high-κ) to enable miniaturization and a low dielectric loss to minimize energy dissipation. The molecular structure of "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" suggests a potential for interesting dielectric behavior.

In the broader context of polymer dielectrics, incorporating fillers with high dielectric constants is a common strategy to enhance the properties of the composite material. While "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" is a small molecule, its derivatives could be designed as monomers for polymerization, leading to high-κ polymers. The dielectric properties of such polymers would be influenced by the concentration and distribution of the polar functional groups.

A hypothetical data table illustrating the potential dielectric properties of a polymer derived from a derivative of "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" in comparison to a standard dielectric polymer is presented below. This table is for illustrative purposes and is based on general principles of structure-property relationships in dielectric materials.

| Property | Standard Dielectric Polymer (e.g., Polyimide) | Hypothetical Polymer of a Derivative of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- |

| Dielectric Constant (κ) at 1 kHz | 3.0 - 3.5 | 4.0 - 6.0 (Predicted) |

| Dielectric Loss (tan δ) at 1 kHz | 0.002 - 0.005 | 0.01 - 0.03 (Predicted) |

| Breakdown Strength (MV/cm) | 3 - 5 | 2 - 4 (Predicted) |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Actual values would require experimental verification.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful bottom-up approach to the construction of functional materials. acs.org The molecular structure of "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" is rich in functional groups that can participate in a variety of non-covalent interactions, making it a promising building block for supramolecular assembly.

The key to directed self-assembly lies in the specific and directional nature of non-covalent interactions. In "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-," several such interactions are possible:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. This interaction is highly directional and can be used to control the orientation of molecules in the solid state.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro and sulfonyl groups are excellent hydrogen bond acceptors. Co-crystallization with molecules containing hydrogen bond donors could lead to the formation of well-defined supramolecular architectures.

π-π Stacking: The electron-deficient nature of the aromatic rings, due to the presence of nitro groups, can promote π-π stacking interactions with electron-rich aromatic systems. These interactions play a crucial role in the packing of aromatic molecules.

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. mdpi.com The ability of "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" to engage in multiple non-covalent interactions makes it a versatile component for crystal engineering.

By carefully selecting co-formers, it should be possible to construct a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional frameworks. For instance, the combination of halogen and hydrogen bonding could lead to the formation of robust networks with specific topologies. The resulting materials could exhibit interesting properties, such as porosity for gas storage or separation, or nonlinear optical activity arising from the specific arrangement of the polar molecules in the crystal lattice.

Research on nitro-substituted chalcones has shown that the position of the nitro group can significantly influence molecular coplanarity and crystal packing, which in turn affects the material's properties. mdpi.com A similar level of control can be anticipated for "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" and its derivatives.

A hypothetical table summarizing the potential non-covalent interactions and their role in the crystal engineering of "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" is provided below.

| Non-Covalent Interaction | Participating Functional Groups | Potential Role in Supramolecular Assembly |

| Halogen Bonding | -Br | Directional control, formation of linear or zig-zag chains. |

| Hydrogen Bonding (Acceptor) | -NO₂, -SO₂- | Formation of complexes with hydrogen bond donors, stabilization of layered structures. |

| π-π Stacking | Aromatic Rings | Stabilization of columnar or lamellar structures. |

| Dipole-Dipole Interactions | -NO₂, -SO₂- | Influence on overall crystal packing and polarity. |

Applications in Heterogeneous and Homogeneous Catalysis (e.g., Ligand Design)

The development of efficient and selective catalysts is crucial for sustainable chemical synthesis. While "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" itself is not a catalyst, its structure provides a scaffold for the design of novel ligands for transition metal catalysis. Aryl sulfonyl compounds have been explored as components of ligands in catalysis. researchgate.netdntb.gov.ua

The presence of multiple functional groups allows for further chemical modification. For example, the nitro groups could be reduced to amino groups, which can then be functionalized to create coordinating sites for metal ions. The bromine atoms offer sites for cross-coupling reactions, enabling the attachment of phosphine (B1218219) or other ligating groups.

The electronic properties of the resulting ligands would be influenced by the sulfonyl group and the remaining substituents on the aromatic rings. The strong electron-withdrawing nature of the sulfonyl and nitro groups could modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity.

For instance, a bidentate ligand could be synthesized by introducing coordinating groups at the 2 and 2' positions. The rigidity of the diaryl sulfone backbone could lead to a well-defined coordination geometry, which is often desirable for achieving high stereoselectivity in asymmetric catalysis.

Development of Membrane Materials for Gas Separation and Filtration

Membrane-based separations are energy-efficient and environmentally friendly alternatives to traditional separation processes. Polysulfones are a class of high-performance polymers widely used for membrane applications due to their excellent thermal and chemical stability, and good mechanical properties. researchgate.netyoutube.comiosrjen.org

A polymer derived from a derivative of "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" would belong to the family of polysulfones. The specific functional groups on the polymer backbone would be expected to influence its membrane properties.

Gas Separation: The presence of polar groups like sulfonyl and nitro can enhance the interaction with polar gases such as CO₂, potentially leading to high selectivity in CO₂/CH₄ or CO₂/N₂ separations. The bulky bromine atoms could increase the free volume within the polymer matrix, which might enhance gas permeability. The trade-off between permeability and selectivity, a key challenge in membrane science, could potentially be tuned by modifying the chemical structure of the polymer.

Filtration: Functionalized membranes are gaining attention for targeted filtration applications. nih.govacs.orgmdpi.comnih.govharvard.edu The nitro groups on the polymer surface could be chemically modified to introduce specific functionalities for the selective capture of pollutants from water. For example, reduction to amino groups followed by quaternization could yield an anion-exchange membrane for the removal of anionic contaminants.

A hypothetical data table comparing the potential gas separation performance of a membrane made from a polymer of a "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-" derivative with a conventional polysulfone membrane is shown below.

| Gas Pair | Conventional Polysulfone Membrane | Hypothetical Functionalized Polysulfone Membrane |

| CO₂/CH₄ Selectivity | 25 - 35 | 40 - 60 (Predicted) |

| CO₂ Permeability (Barrer) | 5 - 10 | 15 - 30 (Predicted) |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Actual values would require experimental verification. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Derivatization and Functionalization Strategies for Benzene, 1,1 Sulfonylbis 4 Bromo 3 Nitro

Transformations of Bromo Substituents

The carbon-bromine bond in Benzene (B151609), 1,1'-sulfonylbis[4-bromo-3-nitro-] serves as a valuable handle for introducing new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the adjacent nitro and sulfonyl groups can influence the reactivity of the bromo substituents in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds under relatively mild conditions and with high functional group tolerance. organic-chemistry.org Several of these reactions are hypothetically applicable to Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-].

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-substituted sulfone with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4 and 4' positions. The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the aryl bromide. researchgate.netmdpi.com

Heck Reaction: The Heck reaction could be employed to couple the bromo-substituted sulfone with alkenes, leading to the formation of new carbon-carbon double bonds. organic-chemistry.orgthieme-connect.deresearchgate.net This would allow for the introduction of vinyl-type substituents.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling offers a reliable method. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction would involve the coupling of the bromo-substituted sulfone with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction provides a direct route to form carbon-nitrogen bonds by coupling the bromo-substituted sulfone with a wide variety of primary or secondary amines. nih.govresearchgate.netrsc.orgchemspider.com This would lead to the synthesis of complex amine derivatives.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Aryl, Heteroaryl, or Alkyl Substituted Sulfone |

| Heck | Alkene | Vinyl Substituted Sulfone |

| Sonogashira | Terminal Alkyne | Alkynyl Substituted Sulfone |

Nucleophilic Aromatic Substitution of Bromine

Given the electron-deficient nature of the aromatic rings due to the presence of the nitro and sulfonyl groups, nucleophilic aromatic substitution (SNAr) of the bromine atoms is a plausible transformation. Strong nucleophiles could potentially displace the bromide ions. The success of this approach would depend on the nucleophile's strength and the reaction conditions.

Lithiation and Grignard Reactions for Further Functionalization

The bromo substituents could potentially undergo metal-halogen exchange to form organolithium or Grignard reagents. These highly reactive intermediates could then be quenched with a variety of electrophiles to introduce a wide range of functional groups, such as carboxyl groups, hydroxyl groups, or new carbon-carbon bonds. However, the presence of the electrophilic nitro groups could complicate these reactions, potentially leading to side reactions. Careful control of reaction conditions, such as low temperatures, would be essential.

Chemical Modifications of Nitro Substituents

The nitro groups on Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] are also key sites for functionalization, primarily through reduction to amino groups.

Reduction of Nitro Groups to Amines

The reduction of nitroarenes to aromatic amines is a fundamental and well-established transformation in organic synthesis. organic-chemistry.orgmasterorganicchemistry.comorientjchem.org A variety of reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com

Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a catalyst, or sodium dithionite (B78146) can also be effective. orientjchem.org

The selective reduction of the nitro groups in the presence of the bromo substituents is a key consideration. Many reduction methods for nitro groups are compatible with aryl halides, making the synthesis of bis(4-bromo-3-aminophenyl) sulfone a feasible target.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H2, Pd/C | Catalytic hydrogenation, often a clean and efficient method. |

| Sn, HCl | A classic and robust method for nitro group reduction. |

| Fe, NH4Cl | A milder alternative to Sn/HCl, often used for sensitive substrates. |

Subsequent Derivatization of Aromatic Amines

The resulting aromatic amines from the reduction of the nitro groups are versatile intermediates that can undergo a wide range of further derivatizations.

Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation can be useful for protecting the amine or for introducing new functional groups. masterorganicchemistry.com

Diazotization: The primary aromatic amino groups can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netresearchgate.net These diazonium salts are highly versatile intermediates that can be subsequently converted into a wide array of functional groups, including hydroxyl, cyano, and iodo, through Sandmeyer and related reactions.

The ability to selectively functionalize both the bromo and nitro groups of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] makes it a valuable starting material for the synthesis of a diverse library of complex molecules with potential applications in various fields of chemical research.

Selective Functionalization of the Sulfonyl Bridge

The sulfonyl group in diaryl sulfones is a robust and generally unreactive functional group. wikipedia.org Its stability is a key feature, but it also presents a significant challenge for direct functionalization. researchgate.net However, specific strategies can be employed to modify this linkage, primarily through reduction.

Oxidation or Reduction of the Sulfonyl Group

The sulfur atom in the sulfonyl group of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] exists in its highest oxidation state (+6). Consequently, further oxidation of the sulfonyl group is not feasible. The primary transformation possible at the sulfonyl bridge is its reduction.

Reductive desulfonylation, a process that cleaves the carbon-sulfur bonds, can lead to the removal of the sulfonyl group entirely. wikipedia.org This is typically achieved using strong reducing agents. Mechanistic studies suggest that these reactions often proceed through the formation of a sulfinate anion and a radical intermediate. wikipedia.org

Alternatively, the sulfonyl group can be reduced to a sulfinyl group (a sulfoxide) or a sulfide (B99878) (a thioether). These transformations are less common for diaryl sulfones compared to their alkyl counterparts and require specific reagents to control the extent of reduction. The choice of reducing agent is critical to achieving the desired level of reduction without affecting the nitro and bromo substituents on the aromatic rings.

Table 1: General Methods for the Reduction of Diaryl Sulfones

| Reagent System | Product Type | Comments |

| Sodium amalgam | Reductive desulfonylation | Often leads to the complete removal of the sulfonyl group. |

| Aluminum amalgam | Reductive desulfonylation | Another active metal amalgam for C-S bond cleavage. |

| Samarium(II) iodide | Reductive desulfonylation | Useful for reductive eliminations in specific substrates. wikipedia.org |

| Tin hydrides (e.g., tributyltin hydride) | Reductive desulfonylation | A common radical-based reducing agent. wikipedia.org |

Introduction of Additional Functionality at the Sulfonyl Linkage

Direct introduction of additional functionality at the sulfur atom of the sulfonyl bridge in a diaryl sulfone is synthetically challenging due to the inherent stability and low reactivity of the sulfonyl group. researchgate.net The sulfur atom is sterically hindered and electronically deactivated towards nucleophilic attack.

However, a theoretical approach could involve the initial reduction of the sulfonyl group to a more reactive species, such as a sulfinyl or thioether group. These reduced sulfur functionalities are more amenable to further chemical modification. For example, a resulting diaryl sulfide could be a precursor for the synthesis of sulfonium (B1226848) salts by alkylation, which could then undergo various substitution reactions.

Synthesis of Polyfunctionalized Analogues and Molecular Scaffolds

The highly substituted nature of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] makes it an attractive starting material for the synthesis of polyfunctionalized analogues and complex molecular scaffolds. The bromo and nitro groups serve as versatile handles for a wide range of chemical transformations.

Creation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are a class of materials that combine the properties of both organic and inorganic components, often exhibiting synergistic effects. mdpi.com Diaryl sulfone derivatives can be utilized as the organic component in the synthesis of such hybrids.

A plausible synthetic route starting from Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] would first involve the selective reduction of the nitro groups to amino groups. The resulting diamino-dibromo-diphenyl sulfone is a versatile building block. The amino groups can then be functionalized, for example, by reaction with silane (B1218182) coupling agents, to allow for covalent bonding to an inorganic matrix, such as silica, through a sol-gel process. researchgate.netmdpi.com This approach allows for the creation of a three-dimensional network where the diaryl sulfone units are integrated into an inorganic framework. The properties of the final hybrid material can be tailored by controlling the nature and concentration of the organic and inorganic precursors. researchgate.net

Table 2: Potential Steps for Hybrid Material Synthesis

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Reduction of Nitro Groups | e.g., SnCl₂/HCl, H₂/Pd-C | To generate reactive amino functionalities. frontiersin.org |

| 2 | Functionalization of Amino Groups | e.g., (3-Isocyanatopropyl)triethoxysilane | To introduce inorganic-compatible linkers. |

| 3 | Sol-Gel Process | e.g., Tetraethoxysilane (TEOS), H₂O, catalyst | To form the inorganic network and incorporate the organic component. mdpi.com |

The presence of the bromo substituents on the aromatic rings could be retained for further post-synthetic modification of the hybrid material.

Design of Precursors for Complex Architectures

The strategic placement of bromo and nitro groups on the Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] scaffold allows for its use as a precursor in the design of complex molecular architectures, including macrocycles and polymers.

The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. nih.gov This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular framework. By employing di-functional coupling partners, polymerization can be achieved. The differential reactivity of the bromo and nitro groups can be exploited for sequential functionalization.

Furthermore, the nitro groups themselves can be transformed into a variety of other functional groups, most notably amines, which can then participate in a wide range of reactions, including amide bond formation and the synthesis of heterocyclic systems. frontiersin.org This versatility makes Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] and its derivatives valuable building blocks for the construction of intricate and functionally diverse molecular architectures.

Design of Precursors for Complex Architectures

The inherent reactivity of the functional groups present in "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-]"—namely the bromo and nitro substituents on the phenyl rings—makes it a versatile precursor for a variety of complex molecular designs. The sulfonyl group acts as a stable bridge, linking two symmetrically substituted aromatic rings, which can be independently or simultaneously functionalized.

The presence of both bromine atoms and nitro groups offers a rich landscape for chemical manipulation. The bromine atoms are amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building larger, more complex molecular frameworks.

Simultaneously, the nitro groups can be readily reduced to amino groups. These amino functionalities can then serve as handles for a plethora of subsequent transformations, including diazotization followed by substitution, acylation, and alkylation reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure.

Table 1: Key Functional Groups and Their Potential Transformations

| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Functionality |

| Bromo (-Br) | Suzuki Coupling | Pd catalyst, boronic acid | Aryl, Alkyl, etc. |

| Bromo (-Br) | Stille Coupling | Pd catalyst, organostannane | Aryl, Alkyl, etc. |

| Bromo (-Br) | Heck Coupling | Pd catalyst, alkene | Substituted Alkene |

| Nitro (-NO₂) | Reduction | Sn/HCl, H₂/Pd-C | Amino (-NH₂) |

| Amino (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺) |

| Amino (-NH₂) | Acylation | Acyl chloride, anhydride | Amide (-NHCOR) |

The strategic combination of these transformations allows for the synthesis of a diverse array of complex molecules. For instance, selective reduction of the nitro groups followed by protection of the resulting amino groups would allow for subsequent cross-coupling reactions at the bromine positions. Alternatively, initial cross-coupling reactions could be performed, followed by the reduction of the nitro groups to introduce further diversity. This modular approach is highly valuable in the design of precursors for pharmaceuticals, materials science, and other areas of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing "Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-]" with high purity?